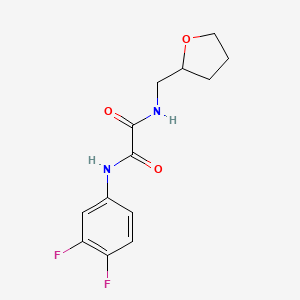
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as DFOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFOA is a synthetic compound that is used as a tool compound in research to study the mechanism of action of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its binding to the active site of enzymes and proteins. This compound contains a carbonyl group that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. This binding leads to the inhibition of enzyme activity and can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound can lead to changes in gene expression and can have therapeutic potential in the treatment of cancer and other diseases. Inhibition of LSD1 by this compound can also lead to changes in gene expression and can have therapeutic potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of HDACs and LSD1, which makes it a useful tool compound for studying the mechanism of action of these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in scientific research. One potential direction is the development of this compound analogs that have improved specificity and reduced toxicity. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic potential. Finally, the use of this compound in animal models can provide important insights into its potential use in the treatment of human diseases.
Métodos De Síntesis
The synthesis of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves several steps. First, 3,4-difluoroaniline is reacted with tetrahydrofuran-2-carbaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalyl amide. The resulting compound is then treated with triethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been used in various scientific research applications. One of the primary uses of this compound is as a tool compound to study the mechanism of action of certain enzymes and proteins. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in epigenetic regulation, and their inhibition by this compound can lead to changes in gene expression.
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWERAAPLGMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)
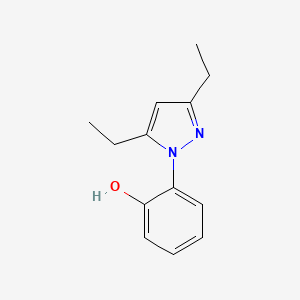
![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)
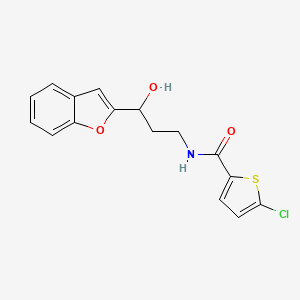
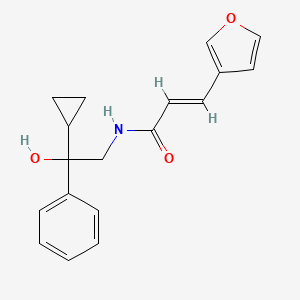
![N-[(2E,4E)-5-(Dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate](/img/structure/B2950399.png)

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
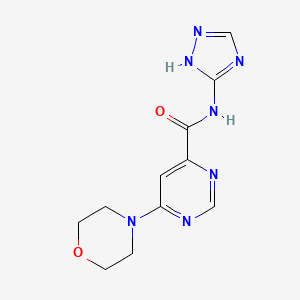
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide](/img/structure/B2950408.png)


